molecular formula C22H18N4O4 B2736784 N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 946217-10-3

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2736784
CAS No.: 946217-10-3
M. Wt: 402.41
InChI Key: JJHFLKFLFZOJLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic compound. It appears to contain an imidazo[1,2-b]pyridazine core, which is a bicyclic heterocycle .

Scientific Research Applications

Metabolism and Disposition Studies

Research on compounds with similar structural features often focuses on their metabolism, disposition, and pharmacokinetics. For example, the study of "Disposition and Metabolism of [14C]SB-649868, an Orexin 1 and 2 Receptor Antagonist, in Humans" by Renzulli et al. (2011) demonstrates how compounds are analyzed for their metabolic pathways, excretion, and potential metabolites in human subjects. Such studies are crucial for understanding the safety profile and therapeutic potential of novel compounds in medical research (Renzulli et al., 2011).

Receptor Binding and Neuropharmacology

Another area of interest is the investigation of receptor binding properties and neuropharmacological effects. Studies on compounds like "WAY-100635" highlight the process of delineating receptor profiles in the human brain, which can inform on the therapeutic applications of novel compounds for treating neurological disorders (Pike et al., 1996).

Oncological Research

In oncological research, compounds are explored for their potential anticancer properties or as tools to understand cancer biology. For instance, the study on "Macromolecular adduct formation and metabolism of heterocyclic amines in humans and rodents at low doses" by Turteltaub et al. (1999), although focusing on carcinogens, demonstrates the interest in how specific compounds interact with DNA, potentially leading to mutations and cancer. Such research can pave the way for developing compounds that could either inhibit these interactions or be used in targeted cancer therapies (Turteltaub et al., 1999).

Diagnostic and Imaging Agents

Compounds with unique binding properties can also serve as diagnostic agents or in imaging studies. The use of "N-methyl[11C]2-(4′methylaminophenyl)-6-hydroxy-benzothiazole (PIB)" for PET imaging in frontotemporal dementia research by Engler et al. (2007) is an example of how novel compounds contribute to the understanding and diagnosis of neurological conditions (Engler et al., 2007).

Mechanism of Action

The mechanism of action of this compound is not available in the retrieved data. Compounds with similar structures are often studied for their potential biological activities .

Properties

IUPAC Name

N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4/c1-13-3-4-14(17-11-26-20(23-17)7-8-21(25-26)28-2)9-16(13)24-22(27)15-5-6-18-19(10-15)30-12-29-18/h3-11H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHFLKFLFZOJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.